molecular formula C11H24N2O B8409331 N-n-hexyl-4-methylaminobutyramide

N-n-hexyl-4-methylaminobutyramide

Cat. No. B8409331
M. Wt: 200.32 g/mol
InChI Key: LVFJZKDSANJLED-UHFFFAOYSA-N
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Patent
US04659516

Procedure details

A solution of the 4-(N-benzyloxycarbonyl-N-methylamino)-N-n-hexylbutyramide thus obtained (6.6 g.) in ethanol (100 ml.) was shaken with hydrogen in the presence of a 10% palladium-on-charcoal catalyst (0.6 g.) for 18 hours, filtered and evaporated to dryness. There was thus obtained as residual oil N-n-hexyl-4-methylaminobutyramide.
Name
4-(N-benzyloxycarbonyl-N-methylamino)-N-n-hexylbutyramide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:9]([N:11]([CH2:13][CH2:14][CH2:15][C:16]([NH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:17])C)=O)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH2:19]([NH:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13][NH:11][CH3:9])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
4-(N-benzyloxycarbonyl-N-methylamino)-N-n-hexylbutyramide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C)CCCC(=O)NCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC(CCCNC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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